molecular formula C7H9N5O B12823270 4,5,6-Triamino-1H-benzo[d]imidazol-2(3H)-one

4,5,6-Triamino-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B12823270
M. Wt: 179.18 g/mol
InChI Key: WEEKITUPONIQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6-Triamino-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of three amino groups attached to the benzimidazole ring, making it a highly functionalized molecule. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Triamino-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of o-phenylenediamine derivatives with appropriate reagents. One common method includes the reaction of o-phenylenediamine with formic acid under reflux conditions to form the benzimidazole core. Subsequent nitration and reduction steps introduce the amino groups at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4,5,6-Triamino-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro derivatives, alkylated, and acylated benzimidazoles, which have significant applications in medicinal chemistry .

Scientific Research Applications

4,5,6-Triamino-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6-Triamino-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes and receptors, inhibiting their activity. This compound can also intercalate with DNA, disrupting its function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Uniqueness: 4,5,6-Triamino-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of three amino groups, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

4,5,6-triamino-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C7H9N5O/c8-2-1-3-6(5(10)4(2)9)12-7(13)11-3/h1H,8-10H2,(H2,11,12,13)

InChI Key

WEEKITUPONIQLP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C2=C1NC(=O)N2)N)N)N

Origin of Product

United States

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